Celastrol

Vue d'ensemble

Description

Le celastrol est un composé naturel triterpénoïde identifié pour la première fois dans la plante médicinale chinoise Tripterygium wilfordii Hook, f. (Vigne du Dieu du Tonnerre). Il a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans divers domaines, notamment le cancer, l'inflammation et les maladies neurodégénératives . Le this compound est connu pour ses puissantes propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le celastrol peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à extraire le this compound de la racine de Tripterygium wilfordii à l'aide de solvants organiques tels que l'éthanol ou le méthanol . Le composé extrait est ensuite purifié par des techniques chromatographiques.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle à partir de la source végétale, suivie de processus de purification. Les progrès de la biotechnologie ont également exploré l'utilisation de la fermentation microbienne et des cultures de cellules végétales pour produire du this compound de manière plus durable et contrôlée .

Analyse Des Réactions Chimiques

Types de réactions : Le celastrol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est connu pour former des liaisons covalentes avec les protéines cibles par des réactions d'addition de Michael .

Réactifs et conditions communs :

Oxydation : Le this compound peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide.

Réduction : La réduction du this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, ce qui peut améliorer sa solubilité, sa stabilité et sa biodisponibilité .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Médecine : Le this compound s'est avéré prometteur dans le traitement des maladies chroniques telles que la polyarthrite rhumatoïde, la sclérose en plaques et les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Inhibition de la protéine de choc thermique 90 (HSP90) : Le this compound inhibe directement le complexe chaperon HSP90, conduisant à la dégradation des protéines clientes impliquées dans la survie des cellules cancéreuses.

Voie du facteur nucléaire kappa B (NF-κB) : Le this compound inhibe l'activation de NF-κB, un régulateur clé de l'inflammation et des réponses immunitaires.

Modulation des espèces réactives de l'oxygène (ROS) : Le this compound réduit le stress oxydatif en inhibant les enzymes NADPH oxydase et en améliorant les défenses antioxydantes.

Protéine High Mobility Group Box 1 (HMGB1) : Le this compound se lie à HMGB1, empêchant son interaction avec les récepteurs inflammatoires et réduisant l'inflammation.

Applications De Recherche Scientifique

Celastrol has a wide range of scientific research applications:

Mécanisme D'action

Celastrol is often compared with other triterpenoid compounds such as triptolide and pristimerin:

Triptolide: Like this compound, triptolide is derived from Tripterygium wilfordii and exhibits potent anti-inflammatory and anticancer properties.

Uniqueness of this compound: this compound’s unique ability to modulate multiple cellular pathways and its relatively lower toxicity compared to other triterpenoids make it a promising candidate for therapeutic development .

Comparaison Avec Des Composés Similaires

Le celastrol est souvent comparé à d'autres composés triterpénoïdes tels que la triptolide et la pristimerine :

Triptolide : Comme le this compound, la triptolide est dérivée de Tripterygium wilfordii et présente de puissantes propriétés anti-inflammatoires et anticancéreuses.

Unicité du this compound : La capacité unique du this compound à moduler plusieurs voies cellulaires et sa toxicité relativement faible par rapport à d'autres triterpénoïdes en font un candidat prometteur pour le développement thérapeutique .

Liste des composés similaires :

- Triptolide

- Pristimerine

- Acide bétulique

- Acide oléanolique

- Acide ursolique

Le potentiel thérapeutique multiforme du this compound et sa capacité à cibler diverses voies moléculaires soulignent son importance dans la recherche scientifique et le développement de médicaments.

Activité Biologique

Celastrol, a triterpenoid compound derived from the plant Tripterygium wilfordii, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, particularly focusing on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Anticancer Activity

This compound exhibits potent anticancer effects across a variety of cancer types. Research indicates that its mechanisms of action include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by modulating critical apoptotic pathways. It enhances the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

- Inhibition of Angiogenesis : By targeting signaling pathways involved in angiogenesis, this compound effectively reduces tumor vascularization .

- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and suppresses the NF-κB signaling pathway, which is often upregulated in tumors .

Table 1: Summary of this compound's Anticancer Mechanisms

Case Studies

- Breast Cancer : In a study by Kim et al. (2011), this compound demonstrated significant cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell migration.

- Liver Cancer : Du et al. (2020) reported that this compound effectively reduced tumor size in liver cancer models through its apoptotic and anti-angiogenic properties.

- Colorectal Cancer : Ni et al. (2019) highlighted this compound's ability to inhibit proliferation and induce apoptosis in colorectal cancer cells via the PI3K/AKT/GSK-3β pathway.

Anti-inflammatory Activity

This compound is recognized for its robust anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Its effects include:

- Inhibition of Cytokine Production : this compound significantly reduces levels of TNF-α, IL-6, and other pro-inflammatory cytokines .

- Mitigation of Oxidative Stress : The compound exhibits antioxidant activity, which helps counteract oxidative stress associated with chronic inflammation .

Table 2: this compound's Anti-inflammatory Mechanisms

| Mechanism | Description | References |

|---|---|---|

| Cytokine Inhibition | Decreases levels of TNF-α and IL-6 | , |

| Antioxidant Activity | Reduces oxidative stress | , |

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD):

- Mitophagy Activation : this compound promotes mitophagy, facilitating the degradation of dysfunctional mitochondria, which is crucial for neuronal health .

- Reduction of Dopaminergic Neuronal Apoptosis : Studies indicate that this compound can protect dopaminergic neurons from apoptosis in PD models .

Table 3: Neuroprotective Mechanisms of this compound

| Mechanism | Description | References |

|---|---|---|

| Mitophagy Activation | Enhances removal of damaged mitochondria | , |

| Neuronal Protection | Reduces apoptosis in dopaminergic neurons |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

- Fungal Activity : Preliminary data suggest potential antifungal effects, although further research is required to elucidate these mechanisms fully.

Table 4: Antimicrobial Properties of this compound

Propriétés

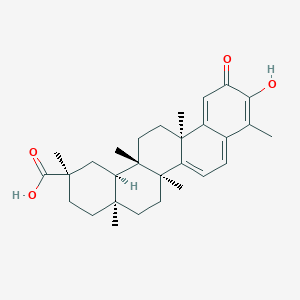

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJSQWZMSAGSHN-JJWQIEBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040993 | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34157-83-0 | |

| Record name | Celastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34157-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034157830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELASTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8GG98663L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.